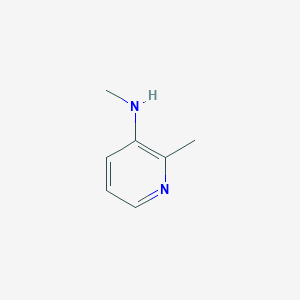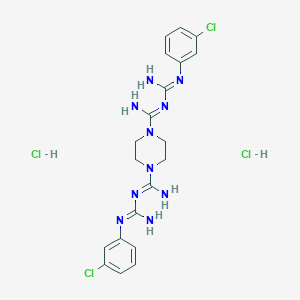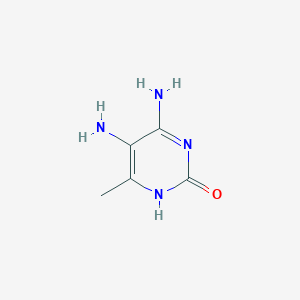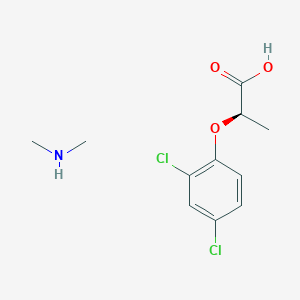
Dichlorprop-P-dimethylammonium
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Dichlorprop-P-dimethylammonium is a widely used herbicide that belongs to the class of phenoxypropionic acid herbicides. It is commonly used to control broadleaf weeds in various crops such as wheat, barley, and oats.
Mécanisme D'action
Dichlorprop-P-dimethylammonium acts by disrupting the growth and development of broadleaf weeds. It does so by inhibiting the production of auxins, which are plant hormones that regulate growth and development. This leads to abnormal growth and eventually, death of the weed.
Effets Biochimiques Et Physiologiques
Dichlorprop-P-dimethylammonium has been shown to have minimal toxicity to humans and animals. However, it can have adverse effects on aquatic organisms and non-target plants. Moreover, it can persist in the environment for a prolonged period, leading to contamination of soil and water.
Avantages Et Limitations Des Expériences En Laboratoire
Dichlorprop-P-dimethylammonium is a widely used herbicide in laboratory experiments due to its effectiveness in controlling broadleaf weeds. However, its persistence in the environment can make it difficult to study the long-term effects of herbicides on plant growth and development.
Orientations Futures
Future research on Dichlorprop-P-dimethylammonium should focus on developing more environmentally friendly herbicides that have minimal adverse effects on non-target organisms. Moreover, research should be conducted to study the long-term effects of herbicides on soil and water quality. Furthermore, the development of new herbicides that target specific weeds while leaving non-target plants unharmed should be explored.
Conclusion
Dichlorprop-P-dimethylammonium is a widely used herbicide that has been extensively studied for its herbicidal properties. It acts by disrupting the growth and development of broadleaf weeds and has minimal toxicity to humans and animals. However, it can have adverse effects on non-target organisms and persist in the environment for a prolonged period. Future research should focus on developing more environmentally friendly herbicides and studying the long-term effects of herbicides on soil and water quality.
Méthodes De Synthèse
Dichlorprop-P-dimethylammonium is synthesized by reacting 2,4-dichlorophenoxypropionic acid with dimethylamine in the presence of a catalyst. The reaction produces a salt, which is then purified and crystallized to obtain the final product.
Applications De Recherche Scientifique
Dichlorprop-P-dimethylammonium has been extensively studied for its herbicidal properties. It has been found to be effective in controlling a wide range of broadleaf weeds in various crops. Moreover, it has been used in scientific research to study the effects of herbicides on plant growth and development.
Propriétés
Numéro CAS |
104786-87-0 |
|---|---|
Nom du produit |
Dichlorprop-P-dimethylammonium |
Formule moléculaire |
C11H15Cl2NO3 |
Poids moléculaire |
280.14 g/mol |
Nom IUPAC |
(2R)-2-(2,4-dichlorophenoxy)propanoic acid;N-methylmethanamine |
InChI |
InChI=1S/C9H8Cl2O3.C2H7N/c1-5(9(12)13)14-8-3-2-6(10)4-7(8)11;1-3-2/h2-5H,1H3,(H,12,13);3H,1-2H3/t5-;/m1./s1 |
Clé InChI |
WRXSEWUFHVTFEX-NUBCRITNSA-N |
SMILES isomérique |
C[C@H](C(=O)O)OC1=C(C=C(C=C1)Cl)Cl.CNC |
SMILES |
CC(C(=O)O)OC1=C(C=C(C=C1)Cl)Cl.CNC |
SMILES canonique |
CC(C(=O)O)OC1=C(C=C(C=C1)Cl)Cl.CNC |
Autres numéros CAS |
104786-87-0 |
Pictogrammes |
Corrosive; Irritant |
Synonymes |
(2R)-2-(2,4-dichlorophenoxy)propanoic acid: N-methylmethanamine |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




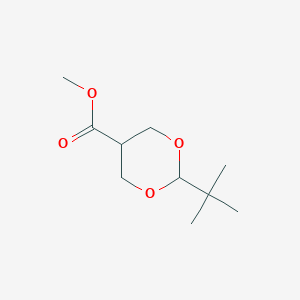
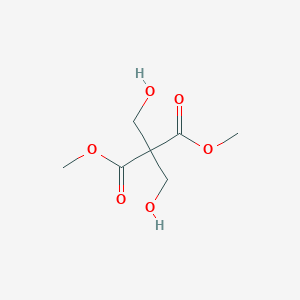
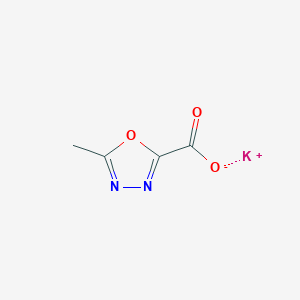
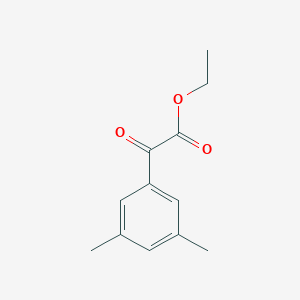
![Benzoic acid, 2-[[3-(2-quinolinylmethoxy)phenyl]amino]-](/img/structure/B28519.png)
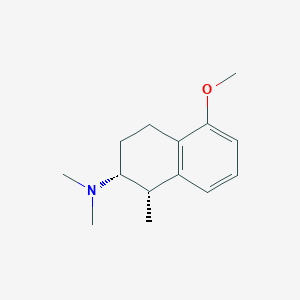
![2-(Furan-2-YL)-[1,2,4]triazolo[1,5-C]quinazolin-5-amine](/img/structure/B28527.png)
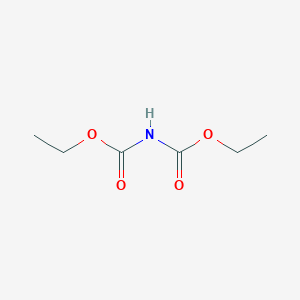
![(2S,3S,4R)-3,4-Bis[(tert-butyldimethylsilyl)oxy]-2-hexacosanoylamino-4-octadecanol](/img/structure/B28532.png)
